Methyl 3-amino-6-iodopyrazine-2-carboxylate
Overview
Description
Methyl 3-amino-6-iodopyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C(_6)H(_6)IN(_3)O(_2) It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, an iodine atom at the 6-position, and a methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-iodopyrazine-2-carboxylate typically involves the iodination of Methyl 3-amino-2-pyrazinecarboxylate. One common method includes dissolving Methyl 3-amino-2-pyrazinecarboxylate in anhydrous N,N-dimethylformamide (DMF) and reacting it with N-iodosuccinimide (NIS) at elevated temperatures (around 70°C) under a nitrogen atmosphere for several hours .
Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally follows similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial synthesis may involve continuous flow reactors and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-6-iodopyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used.
Major Products: The products formed depend on the specific reactions and conditions. For example, substitution of the iodine atom can yield various substituted pyrazines, while oxidation of the amino group can produce nitro or nitrile derivatives.
Scientific Research Applications
Methyl 3-amino-6-iodopyrazine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-iodopyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The methyl ester group can enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.
Comparison with Similar Compounds
Methyl 3-amino-2-pyrazinecarboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-amino-6-chloropyrazine-2-carboxylate: Contains a chlorine atom instead of iodine, which can influence its reactivity and biological activity.
3-amino-6-bromopyrazine-2-carboxylate: Similar to the iodinated compound but with different electronic and steric properties due to the bromine atom.
Uniqueness: Methyl 3-amino-6-iodopyrazine-2-carboxylate is unique due to the presence of the iodine atom, which significantly enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in medicinal chemistry for developing new therapeutic agents.
Properties
IUPAC Name |
methyl 3-amino-6-iodopyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLARAKNPMCCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454772 | |
Record name | Methyl 3-amino-6-iodopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-16-8 | |
Record name | Methyl 3-amino-6-iodopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 3-amino-6-iodopyrazine-2-carboxylate in the synthesis of pyrazine C-nucleosides?
A1: this compound serves as a crucial starting material in the synthesis of a novel pyrazine C-nucleoside, Methyl 3-amino-6-(2-deoxy-β-D-ribofuranosyl)pyrazine-2-carboxylate []. This compound undergoes a palladium-catalyzed cross-coupling reaction with 1,4-anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol, followed by deprotection and stereospecific reduction, ultimately yielding the desired C-nucleoside. This synthetic strategy highlights the compound's utility as a building block for accessing novel pyrazine C-nucleoside analogs with potential biological activity.
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